2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Description
2-Bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position and a methoxy group at the 5-position on the benzamide core. This compound belongs to a class of benzamides studied for their pharmacological properties, particularly as inhibitors of ion channels or enzymes.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO3/c1-25-12-7-8-14(18)13(9-12)15(23)22-10-16(24,17(19,20)21)11-5-3-2-4-6-11/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFFVFCJHYHQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound with notable biological activities. Its unique structure includes a bromine atom, a trifluoromethyl group, and a benzamide moiety, which contribute to its interactions with biological systems. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula for this compound is C17H15BrF3NO3, with a molecular weight of approximately 418.2 g/mol. The compound's structure facilitates various chemical reactions, enhancing its utility in research and pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrF3NO3 |
| Molecular Weight | 418.2 g/mol |
| Purity | ≥95% |
| Complexity Rating | 457 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination of a suitable precursor.
- Introduction of the trifluoromethyl group .
- Formation of the benzamide moiety through an amide coupling reaction.
The reactions are generally conducted under inert atmospheres to minimize side reactions and may involve strong acids or bases to achieve desired yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins or cell membranes. Additionally, the bromine atom can participate in halogen bonding, which may influence binding affinity and specificity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In vitro testing showed significant cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells.
- The selectivity index (SI), calculated as the ratio of IC50 values for normal versus tumor cells, indicated that this compound has promising selectivity for cancer therapy .
Case Studies
- Cytotoxicity Against HeLa Cells : A study demonstrated that derivatives similar to this compound exhibited higher cytotoxicity against cervical cancer (HeLa) cells compared to normal liver cells. The selectivity index was notably high for these compounds, suggesting potential for targeted cancer therapies .
- Mechanistic Insights : Research indicated that the compound's efficacy could be linked to its ability to form stable interactions with DNA or specific protein targets involved in cell proliferation pathways .
Applications in Medicinal Chemistry
Due to its unique structural features and biological activity, this compound serves as:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzamide derivatives are widely explored for their bioactivity. Below is a comparative analysis of structurally similar compounds:
Key Structural and Functional Insights
Substituent Position and Electronic Effects :
- The 2-bromo-5-methoxy pattern in the target compound contrasts with 4-trifluoromethoxy in VU0543334. The electron-withdrawing trifluoromethoxy group in VU0543336 may enhance binding to SUR2B by increasing electrophilicity, while bromine and methoxy in the target compound could modulate steric and electronic interactions differently .
- Halogenation : Bromine at the 2-position (target compound) vs. 3-position (3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide) impacts spatial orientation and target selectivity. Halogens often improve metabolic stability and binding affinity .
N-Substituent Role :
- The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group in the target compound and VU0543336 is critical for SUR2B inhibition. The hydroxyl group may form hydrogen bonds with the target protein, while the trifluoromethyl group enhances lipophilicity and membrane permeability .
Biological Activity Trends: PCAF HAT Inhibition: Compounds with long 2-acylamino chains (e.g., 2-hexanoylamino) show moderate to high inhibition (~60–79%), suggesting that the target compound’s N-substituent could similarly influence enzyme binding . SUR2B Inhibition: VU0543336’s potency highlights the importance of the trifluoromethoxy group. The target compound’s methoxy group may reduce electronegativity but improve solubility .
Synthetic Accessibility :
- Benzamides like the title compound are typically synthesized via coupling of substituted benzoyl chlorides with amines (e.g., 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine), as seen in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
